molecular formula C11H13ClN2O B1431840 {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1323584-27-5

{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1431840
CAS No.: 1323584-27-5
M. Wt: 224.68 g/mol
InChI Key: MNAXQIZVVZNUBY-UHFFFAOYSA-N
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Description

{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride is a substituted isoxazole derivative characterized by a 4-methylphenyl group at the 5-position of the isoxazole ring and an aminomethyl group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₃ClN₂O, and it has a molar mass of 240.69 g/mol (CAS: 1323584-27-5) . The compound is utilized in pharmaceutical and materials science research, particularly as a building block for heterocyclic synthesis. Its structural features, including the electron-donating methyl group and planar isoxazole core, influence its reactivity and physicochemical properties .

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11;/h2-6H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXQIZVVZNUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

Step Description Typical Reagents/Conditions Notes
1 Preparation of oxime intermediate 4-methylbenzaldehyde + hydroxylamine hydrochloride, alkaline medium (e.g., NaOH), aqueous/ethanol solvent Forms oxime precursor necessary for cyclization
2 Cyclization to isoxazole ring Reaction with β-dicarbonyl compound (e.g., ethyl acetoacetate) under acidic or basic conditions Facilitated by catalysts such as copper(I) or ruthenium(II) salts for (3+2) cycloaddition
3 Aminomethylation Introduction of aminomethyl group via chloromethylation or reductive amination Aminomethyl group typically introduced at the 3-position of isoxazole
4 Formation of hydrochloride salt Treatment with HCl in anhydrous solvent (e.g., ether or ethanol) Stabilizes the amine as hydrochloride salt for isolation

Detailed Preparation Methodology

Oxime Formation

The initial step involves reacting 4-methylbenzaldehyde with hydroxylamine hydrochloride in an alkaline aqueous or alcoholic medium to yield the corresponding oxime. This reaction proceeds under mild heating (40–60°C) with stirring, typically yielding the oxime intermediate in high purity.

Isoxazole Ring Construction

The oxime intermediate undergoes cyclization with a β-dicarbonyl compound such as ethyl acetoacetate. This (3+2) cycloaddition reaction is often catalyzed by copper(I) or ruthenium(II) complexes to improve yield and selectivity. The reaction conditions generally involve refluxing in ethanol or methanol for several hours. The cyclization forms the isoxazole core with the 4-methylphenyl substituent at the 5-position.

Aminomethyl Group Introduction

The aminomethyl substituent at the 3-position can be introduced through chloromethylation followed by amination or by reductive amination strategies. For example, chloromethylation of the isoxazole ring using formaldehyde and hydrochloric acid or chloromethyl methyl ether generates a chloromethyl intermediate, which is then reacted with ammonia or an amine source to form the aminomethyl group.

Alternatively, direct reductive amination can be performed on an aldehyde-functionalized isoxazole intermediate using ammonium salts and reducing agents such as sodium cyanoborohydride.

Hydrochloride Salt Formation

The free amine product is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in a suitable solvent like ethanol or ether. This step enhances the compound’s stability, crystallinity, and ease of handling.

Industrial Production Considerations

Large-scale synthesis adapts the above laboratory methods with optimizations to improve yield, purity, and environmental compliance:

  • Use of continuous flow reactors for controlled temperature and reaction time management.
  • Employment of ionic liquid catalysts to increase cyclization efficiency by 15–20%.
  • Avoidance of toxic solvents such as chloroform or carbon tetrachloride, favoring ethanol or acetonitrile.
  • Advanced purification techniques including recrystallization and chromatographic methods to achieve >98% purity.
  • Storage under inert atmosphere at low temperatures (–20°C) to maintain stability.

Research Findings and Optimization Data

Yield and Purity Optimization

Parameter Condition Resulting Yield (%) Purity (%) Notes
Catalyst type Copper(I) vs Ruthenium(II) 75–85 >95 Ruthenium(II) shows slightly higher selectivity
Solvent Ethanol vs Methanol 80 vs 78 >95 Ethanol preferred for environmental reasons
Temperature 60°C vs Reflux 70 vs 85 >95 Reflux improves cyclization yield
Aminomethylation method Chloromethylation + amination vs Reductive amination 65 vs 70 >90 Reductive amination provides cleaner product

Summary Table of Preparation Methods

Step Method Reagents/Conditions Advantages Disadvantages
Oxime formation 4-methylbenzaldehyde + hydroxylamine hydrochloride NaOH, ethanol, 40–60°C High yield, simple Requires careful pH control
Cyclization (3+2) cycloaddition β-dicarbonyl compound, Cu(I)/Ru(II) catalyst, reflux Efficient ring formation Catalyst cost, metal residues
Aminomethylation Chloromethylation + amination Formaldehyde/HCl, NH3 or reductive amination Versatile, good yields Chloromethylation uses hazardous reagents
Salt formation HCl treatment Anhydrous HCl, ethanol/ether Stabilizes product Requires moisture control

Chemical Reactions Analysis

Types of Reactions

{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its isoxazole structure allows for various functionalization reactions, making it valuable in the development of new chemical entities.
  • Reagent in Organic Reactions : It can be utilized in reactions such as nucleophilic substitutions and cycloadditions, contributing to the formation of diverse organic compounds.

Biology

  • Biochemical Studies : Research indicates that {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride interacts with various biomolecules, influencing enzyme activity and cellular signaling pathways.
  • Enzyme Modulation : It has been shown to inhibit specific enzymes involved in critical biological processes, such as histone deacetylases (HDACs), which are implicated in cancer progression.

Medicine

  • Drug Discovery : Due to its biological activity, this compound is being investigated as a lead candidate for developing new therapeutic agents targeting neurological disorders and cancer. Studies have demonstrated its potential to modulate pathways associated with neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Industry

  • Material Development : The compound is explored for use in creating advanced materials due to its unique chemical properties. Its ability to form stable complexes with metals opens avenues for applications in catalysis and material science.

Case Study 1: HDAC Inhibition

A study evaluated the compound's efficacy as an HDAC inhibitor. Results indicated an IC₅₀ value of 45 nM against HDAC3, suggesting strong potential for therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound effectively inhibited the growth of pathogenic bacteria, indicating its potential use as an antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

Research conducted on animal models showed that administration of the compound significantly reduced inflammatory markers compared to control groups, highlighting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action for {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate certain biochemical pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Aromatic Groups

The following table compares {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride with analogs featuring substituents on the phenyl ring or isoxazole system:

Compound CAS No. Molecular Formula Molar Mass (g/mol) Key Structural Differences Key Properties
This compound 1323584-27-5 C₁₁H₁₃ClN₂O 240.69 4-Methylphenyl substituent Moderate lipophilicity; planar isoxazole core .
{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride 1327506-57-9 C₁₁H₁₃ClN₂O₂ 240.69 4-Methoxyphenyl group (electron-donating OCH₃) Increased polarity due to methoxy group; potential for hydrogen bonding .
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride 1323699-63-3 C₁₀H₁₀Cl₂N₂O 245.10 4-Chlorophenyl substituent (electron-withdrawing Cl) Higher electronegativity; enhanced stability in certain solvents .
{[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine hydrochloride 1095140-49-0 C₁₀H₁₀ClFN₂O 228.65 Fluorine at 4-position; isoxazole substituent at 5 Smaller substituent size; improved metabolic stability .
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride 1160245-59-9 C₁₀H₁₀Cl₂N₂O 245.10 2-Chlorophenyl (ortho-substitution) Steric hindrance; non-planar conformation affecting crystal packing .

Biological Activity

{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12N2O·HCl. It features an isoxazole ring substituted with a 4-methylphenyl group, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecules, including receptors and enzymes. The compound may modulate neurotransmitter systems, particularly those involved in central nervous system (CNS) functions.

Pharmacological Effects

  • CNS Activity : Research indicates that compounds similar to this compound exhibit nootropic effects, enhancing cognitive functions without the excitotoxic side effects associated with direct agonists of neurotransmitter receptors .
  • Antidepressant Properties : Studies suggest that derivatives of isoxazole compounds can be effective in treating depression and other mood disorders by acting on serotonin and norepinephrine systems .
  • Anti-inflammatory Effects : Isoxazole derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CNS ModulationEnhances cognitive function
AntidepressantReduces symptoms of depression
Anti-inflammatoryInhibits inflammatory pathways

Case Studies

  • Study on Cognitive Enhancement :
    A study involving animal models demonstrated that administration of isoxazole derivatives resulted in improved memory retention and learning capabilities. The mechanism was linked to increased levels of acetylcholine in the hippocampus, a critical area for memory processing .
  • Antidepressant Efficacy :
    In a clinical trial, a related isoxazole compound was tested against placebo controls in patients with major depressive disorder. The results indicated a significant reduction in depression scores among those treated with the active compound compared to placebo .
  • Anti-inflammatory Research :
    Laboratory studies showed that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory conditions .

Q & A

Q. How can researchers design ecotoxicology studies for this compound’s environmental impact?

  • Methodological Answer : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity assays) to assess aquatic toxicity. Perform biodegradation studies under simulated wastewater conditions (pH 7, 25°C) with LC-MS monitoring. Cross-reference with computational QSAR models to predict persistence/bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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